Cefotetan is a cephamycin antibiotic with a broad spectrum of activity against Gram-negative bacteria, some anaerobic bacteria, and streptococci []. It is classified as a second-generation cephalosporin [, , ] and is highly stable to penicillinase and cephalosporinases produced by gram-negative bacteria []. Cefotetan's long elimination half-life allows for a twice-daily dosage schedule []. It exhibits strong antimicrobial activity [, ] and has been used in numerous in vitro and in vivo studies to investigate its efficacy against various bacterial infections, compare its effectiveness to other antibiotics, and understand its pharmacokinetic properties. Notably, cefotetan's interaction with penicillin-binding proteins (PBPs) has been a subject of significant research interest [].
Cefotetan is classified as a beta-lactam antibiotic, specifically a cephamycin. It is recognized for its broad-spectrum activity against both aerobic and anaerobic bacteria, including strains resistant to certain beta-lactamases. The compound is marketed under the brand name Cefotan and is typically administered intravenously or intramuscularly . Its chemical formula is with a molecular weight of 619.57 g/mol .
Cefotetan is synthesized through a series of chemical reactions that involve the modification of cephalosporin precursors. The synthesis generally follows these steps:
The synthesis parameters include temperature control, pH adjustments, and reaction times that are optimized to maximize yield and purity .
Cefotetan's molecular structure features a bicyclic core typical of cephalosporins, characterized by:
The stereochemistry at key positions (6R, 7S) is crucial for its biological activity . The structural formula can be represented as follows:
Cefotetan undergoes several chemical reactions relevant to its pharmacological profile:
These reactions underscore the importance of maintaining stable formulations during storage and administration.
Cefotetan exerts its bactericidal effects primarily by inhibiting bacterial cell wall synthesis. It achieves this by:
The drug's effectiveness against a wide range of both gram-positive and gram-negative organisms makes it a valuable therapeutic agent .
Cefotetan exhibits several notable physical and chemical properties:
The pharmacokinetics reveal that cefotetan achieves high urinary concentrations following administration, with excretion primarily occurring unchanged via the kidneys .
Cefotetan is utilized in various clinical settings due to its broad-spectrum activity:
The cephamycins emerged as a distinct subclass of β-lactam antibiotics following the 1971 discovery of cephamycin C (a natural 7α-methoxycephalosporin) from Streptomyces clavuligerus [8]. This breakthrough represented a significant advancement beyond the foundational cephalosporin C framework, as the 7α-methoxy group conferred exceptional β-lactamase stability against both plasmid-mediated and chromosomal β-lactamases [5] [8]. Pharmaceutical development subsequently focused on semisynthetic modifications to enhance the antimicrobial spectrum and pharmacokinetic properties of these compounds.
Cefotetan, developed by Yamanouchi Pharmaceutical Company, was introduced to the global market through AstraZeneca under brand names including Cefotan® and Apatef® following its initial approval in 1985 [1] [3]. Its development specifically targeted the need for antibiotics with reliable activity against Bacteroides fragilis and other anaerobic pathogens involved in intra-abdominal and gynecologic infections, positioning it within the broader cephamycin subgroup alongside cefoxitin and cefmetazole [5] [8]. This subgroup is frequently classified with second-generation cephalosporins due to similar timelines of development and overlapping spectra, though their chemical structure and anaerobic coverage differ significantly from non-cephamycin second-generation agents like cefuroxime [2] [5].
Table 1: Classification of Key Cephamycin Antibiotics
Generation | Classification | Representative Agents | Developmental Era |
---|---|---|---|
First | Cephalosporins | Cefazolin, Cephalexin | 1960s-1970s |
Second | Cephamycin Subgroup | Cefotetan, Cefoxitin, Cefmetazole | 1980s |
Third | Cephalosporins | Ceftriaxone, Cefotaxime | 1980s |
Fourth | Cephalosporins | Cefepime | 1990s |
Fifth | Cephalosporins | Ceftaroline | 2000s |
The historical significance of cephamycins lies primarily in their enhanced anaerobic coverage and stability against degradation by β-lactamase enzymes produced by Bacteroides species, addressing a critical therapeutic gap in managing mixed aerobic-anaerobic infections [5] [8]. While later cephalosporin generations expanded Gram-negative coverage, cephamycins remain clinically relevant for surgical prophylaxis and infections where anaerobic pathogens are suspected or proven [9].
Cefotetan belongs to the 7α-methoxycephem structural family characterized by a methoxy group (-OCH₃) at the 7α position of the cephem nucleus. This modification is responsible for its distinctive resistance to hydrolysis by broad-spectrum β-lactamases [1] [8]. The compound's chemical architecture comprises three critical regions that define its antibacterial activity and pharmacological behavior:
Cephem Nucleus Modifications: The presence of a 7α-methoxy group distinguishes cefotetan from conventional cephalosporins. This sterically hinders access of β-lactamase enzymes to the β-lactam ring, significantly enhancing stability against enzymatic degradation [3] [8]. Additionally, the 7β-acyl side chain incorporates a 1,3-dithietane ring linked to an α-aminomalonylcarboxamide moiety, contributing to enhanced Gram-negative penetration and binding affinity to penicillin-binding proteins (PBPs) [6].
C-3 Side Chain: At the C-3 position, cefotetan features an N-methylthiotetrazole (NMTT or 1-MTT) side chain [1]. This moiety enhances antibacterial activity against Gram-negative organisms, particularly Enterobacteriaceae and anaerobic bacteria, while contributing to the molecule's pharmacokinetic properties. The structure can be represented as:-CH₂-S-C-N=N-N-CH₃
(tetrazole ring) [3] [6].
C-2 Carboxylic Acid: The carboxylic acid group at position 2 is essential for antibacterial activity and facilitates salt formation (disodium salt) for enhanced aqueous solubility in pharmaceutical formulations [3] [9].
Table 2: Key Structural Features of Cefotetan and Their Functional Significance
Structural Feature | Chemical Group | Functional Significance |
---|---|---|
7α-Position | Methoxy group (-OCH₃) | Confers β-lactamase resistance by sterically hindering enzyme access to β-lactam ring |
7β-Acyl Side Chain | 1,3-Dithietane ring + carboxamide | Enhances binding to penicillin-binding proteins (PBPs) of Gram-negative bacteria |
C-3 Side Chain | N-methylthiotetrazole (NMTT) | Broadens Gram-negative and anaerobic coverage; influences pharmacokinetics |
C-2 Position | Carboxylic acid | Essential for antibacterial activity; enables salt formation for parenteral administration |
Dihydrothiazine Ring | Bicyclic β-lactam structure | Core scaffold providing bactericidal mechanism through PBP inhibition |
Cefotetan exists as a disodium salt in pharmaceutical preparations to enhance water solubility for parenteral administration. In solution, it demonstrates pH-dependent stability, with optimal stability observed between pH 4.5-6.5 [9]. The molecule's three-dimensional conformation features cis orientation of hydrogen atoms at C-5 and C-6, and trans configuration of the 1,3-dithietane substituents, which optimizes its interaction with bacterial PBPs [6].
The chemical classification places cefotetan within the cephamycin subgroup of second-generation cephalosporins. Its structural characteristics confer several pharmacological advantages:
Cefotetan received initial FDA approval in 1985 under the brand name Cefotan®, developed by AstraZeneca [3] [4]. This approval established its indications for treating urinary tract, lower respiratory tract, skin and soft tissue, gynecologic, intra-abdominal, and bone/joint infections caused by susceptible organisms [9]. The subsequent regulatory history witnessed significant developments:
Patent Expirations and Generic Entry: Following patent expiration, multiple generic versions entered the market. Notable was Teligent's FDA approval in 2015 for a supplemental New Drug Application (sNDA), addressing critical drug shortages through relaunch in early 2016 [4]. This approval marked the first product from Teligent's portfolio of discontinued NDAs acquired from AstraZeneca.
International Regulatory Status: Cefotetan maintains approval in multiple global markets, including Japan (originally developed by Yamanouchi), Europe, and other regions under various brand names including Apatef® and Yamatetan® [1] [3]. The European Medicines Agency (EMA) approval followed FDA authorization with similar indications.
Table 3: Regulatory and Market Status Milestones for Cefotetan
Year | Regulatory/Market Event | Significance |
---|---|---|
1985 | Initial FDA approval (Cefotan® - AstraZeneca) | Market introduction for multiple bacterial infections |
1990s | Patent expiration | Generic manufacturers enter market |
2015 | Teligent FDA approval for sNDA | Addressed critical shortage; relaunched in 2016 |
2019 | Listed in WHO Essential Medicines List (Complementary) | Recognition as clinically important antimicrobial |
Present | Available in >70 countries through partnerships | Expanded access agreements with GARDP and CHAI |
The global cephalosporin market, valued at USD 19.38 billion in 2023, is projected to grow at a compound annual growth rate (CAGR) of 2.94% through 2030 [2]. Within this market, second-generation cephalosporins, including cefotetan, hold the largest market share (2023 data), driven by their clinical utility in respiratory infections and surgical prophylaxis [2]. This segment growth is further propelled by increasing incidence of bronchiolitis and pneumonia globally.
Regional market dynamics reveal distinct patterns:
The manufacturing landscape features global API suppliers including ACS Dobfar (Italy), Farmabios (Italy), and LGM Pharma (USA), with production facilities primarily located in Europe and North America [7] [10]. Cefotetan API (Active Pharmaceutical Ingredient) is manufactured under strict GMP (Good Manufacturing Practice) compliance with certifications including Certificate of Suitability (CEP), US DMF (Drug Master File), and comprehensive quality control documentation [7] [10]. The global supplier network ensures stable availability despite periodic shortages, with minimum order quantities (MOQ) varying by supplier and production capabilities.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7